
Tedatioxetina
Descripción general
Descripción
Tedatioxetina, también conocida por su nombre de código de desarrollo Lu AA24530, es un antidepresivo experimental descubierto por científicos de Lundbeck. Se desarrolló para el tratamiento del trastorno depresivo mayor y los trastornos de ansiedad. This compound es un antidepresivo multimodal que actúa como un inhibidor triple de la recaptación, que se dirige a los transportadores de serotonina, norepinefrina y dopamina .
Aplicaciones Científicas De Investigación
Clinical Efficacy
Recent studies have highlighted the efficacy of Tedatioxetine in treating MDD. Clinical trials have demonstrated significant improvements in depressive symptoms compared to placebo groups.
Key Findings from Clinical Trials
- Efficacy: In randomized controlled trials, Tedatioxetine has shown a statistically significant reduction in scores on depression rating scales such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) .
- Onset of Action: Unlike traditional antidepressants that may take weeks to show effects, initial findings suggest that Tedatioxetine may provide faster relief from depressive symptoms .
Pharmacokinetics
Understanding the pharmacokinetics of Tedatioxetine is crucial for optimizing its therapeutic use.
- Metabolism: Tedatioxetine is primarily metabolized by the cytochrome P450 2D6 enzyme. Variability in this enzyme’s activity among individuals can influence drug clearance rates and efficacy .
- Clearance Rates: Studies indicate that mean oral clearance rates can vary significantly based on genetic polymorphisms affecting CYP2D6 function, which can lead to different dosing requirements for patients .
Case Study 1: Efficacy in Treatment-Resistant Depression
A clinical trial involving patients with treatment-resistant depression evaluated the effectiveness of Tedatioxetine after failure with standard SSRIs and SNRIs. Results indicated that a significant proportion of participants experienced remission or substantial improvement within the first month of treatment .
Case Study 2: Safety Profile
A long-term safety study assessed the side effects associated with Tedatioxetine over a 12-month period. The findings suggested that while most side effects were mild to moderate, there were no significant safety concerns that would preclude its use in clinical settings .
Mecanismo De Acción
Tedatioxetina ejerce sus efectos inhibiendo la recaptación de serotonina, norepinefrina y dopamina, aumentando así los niveles de estos neurotransmisores en la hendidura sináptica. Esto conduce a una mayor neurotransmisión y una mejor regulación del estado de ánimo. Además, this compound actúa como un antagonista en los receptores de serotonina (5-HT2A, 5-HT2C y 5-HT3) y los receptores α1A-adrenérgicos, lo que modula aún más la actividad de los neurotransmisores y contribuye a sus efectos antidepresivos .
Análisis Bioquímico
Biochemical Properties
Tedatioxetine is reported to act as a triple reuptake inhibitor, with a preference for serotonin, norepinephrine, and dopamine . It also acts as an antagonist for 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These interactions with various enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The effects of Tedatioxetine on cells are primarily related to its influence on neurotransmitter reuptake and receptor antagonism. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, Tedatioxetine can increase the concentration of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission . Its antagonistic effects on various serotonin and adrenergic receptors may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tedatioxetine involves binding to and inhibiting the reuptake transporters for serotonin, norepinephrine, and dopamine . This inhibition prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released, leading to an increased concentration in the synaptic cleft and enhanced neurotransmission . Tedatioxetine also binds to and antagonizes various serotonin and adrenergic receptors, which can influence a variety of cellular processes .
Métodos De Preparación
La síntesis de Tedatioxetina implica varios pasos clave. La ruta sintética principal incluye la preparación de 4-(2-(4-metilfeniltio))fenilpiperidinaLas condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido y catalizadores como el paladio sobre carbono .
Los métodos de producción industrial de this compound no están ampliamente documentados, pero es probable que impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tedatioxetina experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el hidruro de aluminio y litio, convirtiendo los sulfóxidos nuevamente en sulfuros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el diclorometano, bases como el hidróxido de sodio y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados .
Comparación Con Compuestos Similares
Tedatioxetina es similar a otros antidepresivos como vortioxetina y vilazodona, que también se dirigen a los receptores de serotonina y los transportadores de monoaminas. La combinación única de this compound de inhibición de la recaptación triple y antagonismo de los receptores la diferencia de estos compuestos. Este mecanismo de acción multimodal proporciona un perfil terapéutico más amplio y potencialmente una mayor eficacia en el tratamiento de los trastornos del estado de ánimo .
Compuestos similares
- Vortioxetina
- Vilazodona
- MIN-117
- TGBA01AD
Las propiedades farmacológicas distintas de this compound y sus posibles beneficios terapéuticos la convierten en un compuesto valioso para la investigación y el desarrollo adicionales en el campo de la psicofarmacología .
Actividad Biológica
Tedatioxetine, a novel compound developed for the treatment of major depressive disorder (MDD), has garnered attention due to its unique pharmacological profile. This article delves into the biological activity of tedatioxetine, highlighting its mechanisms of action, pharmacokinetics, and clinical findings.
Tedatioxetine acts as a triple reuptake inhibitor , targeting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism is significant because it potentially enhances mood and cognitive function more effectively than traditional antidepressants that primarily target serotonin. The compound demonstrates varying affinities for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which contributes to its multifaceted therapeutic effects.
Affinity and Functional Activity
The following table summarizes the affinity and functional activity of tedatioxetine at various neurotransmitter receptors:
Target | K_i (nM) | Functional Activity | Action |
---|---|---|---|
SERT | 1.6 | Inhibition | Antidepressant effect |
NET | 113 | Inhibition | Mood enhancement |
DAT | TBD | TBD | TBD |
5-HT 1A | 15 | Agonist | Anxiolytic effect |
5-HT 2A | TBD | Antagonist | TBD |
Pharmacokinetics
Tedatioxetine is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with additional minor involvement from CYP2C19. The pharmacokinetic profile reveals a median time to maximum plasma concentration () of approximately 5–6 hours after oral administration. The clearance rates vary significantly based on genetic variations in CYP2D6 activity:
- Poor Metabolizers (PMs) : 18 L/h
- Intermediate Metabolizers (IMs) : 40 L/h
- Normal Metabolizers (NMs) : 60 L/h
- Ultra-Rapid Metabolizers (UMs) : 77 L/h
This variability necessitates careful consideration in dosing, particularly in populations with known genetic polymorphisms affecting CYP2D6 activity .
Clinical Findings
Clinical studies have demonstrated the efficacy of tedatioxetine in improving depressive symptoms and cognitive function in patients with MDD. A randomized, double-blind, placebo-controlled trial assessed its impact on cognitive performance using various neuropsychological tests:
- Composite Cognition Score : Significant improvements were observed compared to placebo, with mean treatment differences indicating robust cognitive enhancements.
- MADRS Total Score : At week 8, reductions in depression scores were statistically significant () for both tested doses of tedatioxetine compared to placebo .
Case Studies
A notable case study involved a patient with recurrent MDD who exhibited significant cognitive deficits alongside depressive symptoms. Following treatment with tedatioxetine, the patient reported improvements in both mood and cognitive function, highlighting the compound's potential as a dual-action antidepressant .
Propiedades
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASBKDYSQKLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029350 | |
Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-95-2 | |
Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tedatioxetine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedatioxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEDATIOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the role of CYP2D6 important in the context of tedatioxetine treatment?
A1: Tedatioxetine is primarily metabolized by the CYP2D6 enzyme in the liver []. This enzyme exhibits significant genetic variability across individuals, leading to different metabolic rates. This means individuals with certain gene variants may metabolize tedatioxetine slower or faster than others, potentially influencing drug levels and treatment response.
Q2: How does the research utilize population pharmacokinetic modeling to better characterize CYP2D6 genotype-phenotype relationships for tedatioxetine?
A2: Researchers utilized a large clinical dataset to develop a population pharmacokinetic (popPK) model for tedatioxetine and its CYP2D6-dependent metabolite []. By analyzing data from 578 subjects, the model estimated CYP2D6-mediated metabolism for each individual. This allowed them to assign activity scores to specific CYP2D6 alleles and quantify their impact on drug metabolism, providing insights into the translation of genotypes into phenotypic variations in drug response.
Q3: What were some key findings regarding the impact of specific CYP2D6 alleles on tedatioxetine metabolism?
A3: The study revealed interesting findings about specific alleles. For instance, the CYP2D617 and CYP2D641 alleles were associated with the lowest CYP2D6 activity []. This suggests individuals carrying these alleles might metabolize tedatioxetine slower, potentially leading to higher drug exposure. This information could be crucial for personalized medicine approaches, where genotyping could guide dosage adjustments based on an individual's genetic predisposition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.